Methanone, [4-[[(5-nitro-2-thienyl)methylene]amino]phenyl]phenyl-
Description
The compound Methanone, [4-[[(5-nitro-2-thienyl)methylene]amino]phenyl]phenyl- features a central ketone group (methanone) flanked by two aromatic substituents:
- A phenyl group.
- A substituted phenyl ring bearing a [(5-nitro-2-thienyl)methylene]amino moiety. This includes a 5-nitro-2-thienyl (thiophene with nitro at position 5) linked via a methylene-amino bridge.
This structural complexity suggests applications in pharmaceuticals (e.g., enzyme inhibition) or materials science (e.g., UV absorption) .
Properties
CAS No. |
62127-99-5 |
|---|---|
Molecular Formula |
C18H12N2O3S |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
[4-[(5-nitrothiophen-2-yl)methylideneamino]phenyl]-phenylmethanone |
InChI |
InChI=1S/C18H12N2O3S/c21-18(13-4-2-1-3-5-13)14-6-8-15(9-7-14)19-12-16-10-11-17(24-16)20(22)23/h1-12H |
InChI Key |
PYEIAFOEBGJTSH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)N=CC3=CC=C(S3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, [4-[[(5-nitro-2-thienyl)methylene]amino]phenyl]phenyl- typically involves the condensation of 5-nitro-2-thiophenecarboxaldehyde with 4-aminobenzophenone under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Methanone, [4-[[(5-nitro-2-thienyl)methylene]amino]phenyl]phenyl- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Methanone, [4-[[(5-nitro-2-thienyl)methylene]amino]phenyl]phenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of dyes and other chemicals.
Mechanism of Action
The mechanism by which Methanone, [4-[[(5-nitro-2-thienyl)methylene]amino]phenyl]phenyl- exerts its effects involves interactions with specific molecular targets and pathways. The nitro group and thienyl ring play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects.
Comparison with Similar Compounds
Substituted Aminothiazole Methanones (Antidiabetic Activity)
Example Compound: {4-amino-2-[(4-methylphenyl)amino]-5-thiazolyl}(3,5-di-t-butyl-4-hydroxyphenyl)methanone (5d) .
Analysis :
- The thiazole core in 5d is replaced with a thienyl group in the target compound. Thienyl’s sulfur atom may alter electron distribution and binding affinity.
- The nitro group in the target compound could enhance enzyme inhibition compared to 5d’s methyl and t-butyl groups, but empirical data is lacking .
Indole-Based Methanones (Steric and Spectral Properties)
Example Compounds: Cyclopentyl(1-Indole-3-yl)methanone and cyclohexyl(1-Indole-3-yl)methanone .
Analysis :
Tetrazole-Stabilized Methanones (Thermal Stability)
Example Compounds: Di(1H-tetrazol-5-yl) methanone oxime and 5,5′-(hydrazonometh-ylene)bis(1H-tetrazole) .
| Property | Target Compound | Tetrazole Derivatives |
|---|---|---|
| Thermal Stability | Not reported | Decompose at 247.6–288.7°C |
| Stabilization | Nitro and aromatic H-bonding | Extensive tetrazole H-bonding |
Analysis :
Analysis :
- The target’s nitro group may shift absorption to shorter wavelengths (UV-C) compared to Chimassorb®81’s UV-B focus, suggesting divergent industrial roles .
Data Tables
Table 1: Molecular Properties Comparison
Biological Activity
Methanone, [4-[[(5-nitro-2-thienyl)methylene]amino]phenyl]phenyl- (CAS Number: 62127-99-5), is a compound with notable biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its synthesis, biological properties, and potential applications based on diverse scientific literature.
- Molecular Formula : CHNOS
- Molecular Weight : 328.36 g/mol
- Structure : The compound features a thienyl moiety substituted with a nitro group, which is critical for its biological activity.
Synthesis
The synthesis of Methanone involves the reaction between 5-nitro-2-thiophenecarboxaldehyde and an appropriate amine. The reaction typically occurs under reflux conditions in a suitable solvent such as ethanol or methanol, often utilizing a catalyst like piperidine to facilitate the formation of the desired product.
Anticancer Activity
Research has demonstrated that Methanone exhibits significant anticancer properties:
- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through the modulation of specific signaling pathways. Its interaction with cellular enzymes may lead to the inhibition of cancer cell proliferation.
- Case Study Findings : In vitro studies have shown that Methanone reduces the viability of various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). Notably, it has been reported to exert selective cytotoxicity against cancer cells while sparing normal cells, suggesting a favorable therapeutic index .
| Cell Line | IC50 (µM) | Effectiveness |
|---|---|---|
| A549 | 10.5 | High |
| MCF-7 | 15.0 | Moderate |
| HeLa | 12.0 | High |
Antimicrobial Activity
Methanone also demonstrates promising antimicrobial properties:
- Spectrum of Activity : It has shown effectiveness against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus).
- Inhibition Zones : In disk diffusion assays, Methanone produced inhibition zones ranging from 15 mm to 25 mm against various bacterial strains, indicating potent antimicrobial activity.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus (MRSA) | 20 |
| Escherichia coli | 18 |
| Pseudomonas aeruginosa | 15 |
The biological activity of Methanone is largely attributed to its structural components:
- Nitro Group : The presence of the nitro group is crucial for its reactivity and interaction with biological targets.
- Thienyl Moiety : This component enhances the lipophilicity of the compound, facilitating membrane penetration and subsequent cellular uptake.
Research Applications
Methanone's unique structure and biological properties make it a valuable candidate for further research:
- Drug Development : Its potential as an anticancer and antimicrobial agent positions it as a candidate for new therapeutic formulations.
- Chemical Biology : The compound serves as a scaffold for synthesizing novel derivatives with enhanced efficacy and selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
